Ethyl 5-carbamoyl-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-carbamoyl-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C20H21Cl2NO4S . This compound is notable for its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 5-carbamoyl-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carbamoyl group: This step involves the reaction of the thiophene derivative with a carbamoylating agent under controlled conditions.
Attachment of the dichlorophenoxy group: This is typically done through a nucleophilic substitution reaction.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Ethyl 5-carbamoyl-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-carbamoyl-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-carbamoyl-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-carbamoyl-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-amino-5-(2-methoxyphenylcarbamoyl)-4-methylthiophene-3-carboxylate: Similar structure but different substituents, leading to different chemical and biological properties.
Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Another related compound with a benzothiophene ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-carbamoyl-2-[2-(2,4-dichlorophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O5S/c1-4-26-18(25)13-8(2)14(15(21)23)28-17(13)22-16(24)9(3)27-12-6-5-10(19)7-11(12)20/h5-7,9H,4H2,1-3H3,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLSUGNDNBMZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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